molecular formula C24H27ClN4O2S B3000450 N-(2-chlorophenyl)-2-(4-methoxyphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide CAS No. 894882-20-3

N-(2-chlorophenyl)-2-(4-methoxyphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide

Cat. No.: B3000450
CAS No.: 894882-20-3
M. Wt: 471.02
InChI Key: DDVZYGDNLURVTO-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-2-(4-methoxyphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide is a useful research compound. Its molecular formula is C24H27ClN4O2S and its molecular weight is 471.02. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • The compound is involved in the synthesis of various spirocyclic compounds, which are essential in organic synthesis. For example, Pearson (1979) describes a method to synthesize methyl 8-methoxy-2-oxospiro[4.5]deca-6,8-diene-3-carboxylate, a similar compound, highlighting the importance of such structures in organic chemistry (Pearson, 1979).

Conformational Analyses

  • Conformational analyses of related spiro compounds, such as those studied by Bruno et al. (2004), provide insights into the molecular structures and properties of these compounds. Their research emphasizes the extended pi conjugation and geometric parameters of similar spiro structures (Bruno et al., 2004).

Photomediated Spirocyclization

  • Research by Yang et al. (2022) on photomediated spirocyclization, involving compounds like N-(4-methoxybenzyl) propiolamide, demonstrates innovative, metal- and oxidant-free routes to construct complex spirocyclic structures. Such methods contribute to greener and more efficient synthetic approaches (Yang et al., 2022).

Antimicrobial Applications

  • Compounds with structural similarities, as investigated by Desai et al. (2011), have been screened for their antibacterial and antifungal activities, indicating potential applications of similar compounds in antimicrobial treatments (Desai et al., 2011).

Antiviral Evaluation

  • Apaydın et al. (2020) synthesized and evaluated N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives, which share structural similarities, for their antiviral activity, particularly against influenza A/H3N2 virus. This highlights the potential antiviral applications of related compounds (Apaydın et al., 2020).

Structural Studies

  • The synthesis and characterization of similar compounds by Özer et al. (2009) provide valuable information on the structural aspects and potential applications of these compounds in various fields, such as material science (Özer et al., 2009).

Optical Properties

  • Research on compounds like 1-(2-methoxyphenyl)-3-(4-chlorophenyl) triazene by Mostaghni et al. (2022) focuses on their nonlinear optical properties, suggesting potential applications in optical devices and emphasizing the relevance of studying the optical properties of similar spiro compounds (Mostaghni et al., 2022).

Properties

IUPAC Name

N-(2-chlorophenyl)-2-(4-methoxyphenyl)-3-propylsulfanyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27ClN4O2S/c1-3-16-32-22-21(17-8-10-18(31-2)11-9-17)27-24(28-22)12-14-29(15-13-24)23(30)26-20-7-5-4-6-19(20)25/h4-11H,3,12-16H2,1-2H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDVZYGDNLURVTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC2(CCN(CC2)C(=O)NC3=CC=CC=C3Cl)N=C1C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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